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molecular formula C22H19Br2FN2O B609812 P7C3-A20

P7C3-A20

Cat. No. B609812
M. Wt: 506.2 g/mol
InChI Key: XNLTWMQBJFWQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09446042B2

Procedure details

To a vial containing N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide (21.0 mg, 0.030 mmol; see representative procedure 4) was added lithium hydroxide (3.2 mg, 0.134 mmol), dimethylformamide (0.5 ml, 0.06 M) and mercaptoacetic acid (4.2 ul 0.060 mmol). After stirring at rt for 1 h the reaction mixture was diluted with EtOAc and washed sequentially with water, saturated sodium bicarbonate solution, water (3×) and brine. The organic layer was dried over Na2SO4, filtered and condensed. The crude reaction mixture was purified in 30% EtOAc/hexanes (+0.2% TEA), with 13.6 mg isolated. Yield=88%
Name
N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide
Quantity
21 mg
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
4.2 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH2:16][CH:17]([F:40])[CH2:18][N:19]([C:32]3[CH:37]=[CH:36][CH:35]=[C:34]([O:38][CH3:39])[CH:33]=3)S(C3C=CC([N+]([O-])=O)=CC=3)(=O)=O)[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10]([Br:15])=[CH:9][CH:8]=3.[OH-].[Li+].CN(C)C=O.SCC(O)=O>CCOC(C)=O>[Br:15][C:10]1[CH:9]=[CH:8][C:7]2[N:6]([CH2:16][CH:17]([F:40])[CH2:18][NH:19][C:32]3[CH:37]=[CH:36][CH:35]=[C:34]([O:38][CH3:39])[CH:33]=3)[C:5]3[C:13]([C:12]=2[CH:11]=1)=[CH:14][C:2]([Br:1])=[CH:3][CH:4]=3 |f:1.2|

Inputs

Step One
Name
N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide
Quantity
21 mg
Type
reactant
Smiles
BrC=1C=CC=2N(C3=CC=C(C=C3C2C1)Br)CC(CN(S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C1=CC(=CC=C1)OC)F
Step Two
Name
Quantity
3.2 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
4.2 μL
Type
reactant
Smiles
SCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 1 h the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed sequentially with water, saturated sodium bicarbonate solution, water (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified in 30% EtOAc/hexanes (+0.2% TEA), with 13.6 mg
CUSTOM
Type
CUSTOM
Details
isolated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=CC=2N(C3=CC=C(C=C3C2C1)Br)CC(CNC1=CC(=CC=C1)OC)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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